molecular formula C14H12Cl2O2S B154244 [(Benzylsulfonyl)(dichloro)methyl]benzene CAS No. 10038-08-1

[(Benzylsulfonyl)(dichloro)methyl]benzene

Katalognummer B154244
CAS-Nummer: 10038-08-1
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: MTTPKLOSMYAEAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Benzylsulfonyl)(dichloro)methyl]benzene, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white powder that is soluble in most organic solvents and has a molecular weight of 317.65 g/mol.

Wirkmechanismus

The mechanism of action of [(Benzylsulfonyl)(dichloro)methyl]benzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression patterns. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the activity of carbonic anhydrase (CA), which is an enzyme involved in the regulation of pH in various tissues. CA inhibition can result in changes in cellular pH and ion balance, which can affect various cellular processes.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of [(Benzylsulfonyl)(dichloro)methyl]benzene are dependent on the specific application and concentration used. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity and inhibiting enzyme activity. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials with unique properties such as high thermal stability and mechanical strength.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments is its high purity and availability. [(Benzylsulfonyl)(dichloro)methyl]benzene can be easily synthesized in good yield and purity, making it a suitable reagent for various applications. Another advantage is its versatility, as it can be used in various fields such as organic synthesis, medicinal chemistry, and material science. However, one limitation of using [(Benzylsulfonyl)(dichloro)methyl]benzene is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Therefore, caution should be taken when handling and using [(Benzylsulfonyl)(dichloro)methyl]benzene in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of [(Benzylsulfonyl)(dichloro)methyl]benzene. In medicinal chemistry, further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential as an anticancer, antibacterial, and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene can be further explored as a building block for the preparation of various polymers and materials with unique properties. In addition, the potential toxicity of [(Benzylsulfonyl)(dichloro)methyl]benzene should be further investigated to ensure safe handling and use in lab experiments.
Conclusion:
[(Benzylsulfonyl)(dichloro)methyl]benzene is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene is straightforward and the compound is readily available in high purity. [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer, antibacterial, and antifungal agent, as well as a building block for the preparation of various polymers and materials. Further studies are needed to determine the specific mechanisms of action of [(Benzylsulfonyl)(dichloro)methyl]benzene and its potential toxicity.

Synthesemethoden

The synthesis of [(Benzylsulfonyl)(dichloro)methyl]benzene involves the reaction of benzylsulfonyl chloride and dichloromethane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

[(Benzylsulfonyl)(dichloro)methyl]benzene has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a reagent for the preparation of various compounds such as sulfonyl chlorides, sulfonamides, and sulfones. In medicinal chemistry, [(Benzylsulfonyl)(dichloro)methyl]benzene has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. [(Benzylsulfonyl)(dichloro)methyl]benzene has also been studied for its potential as an antibacterial and antifungal agent. In material science, [(Benzylsulfonyl)(dichloro)methyl]benzene has been used as a building block for the preparation of various polymers and materials.

Eigenschaften

CAS-Nummer

10038-08-1

Produktname

[(Benzylsulfonyl)(dichloro)methyl]benzene

Molekularformel

C14H12Cl2O2S

Molekulargewicht

315.2 g/mol

IUPAC-Name

[dichloro(phenyl)methyl]sulfonylmethylbenzene

InChI

InChI=1S/C14H12Cl2O2S/c15-14(16,13-9-5-2-6-10-13)19(17,18)11-12-7-3-1-4-8-12/h1-10H,11H2

InChI-Schlüssel

MTTPKLOSMYAEAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)(Cl)Cl

Synonyme

(benzylsulfonyl-dichloro-methyl)benzene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.